molecular formula C12H21N3O5S3 B549342 Brinzolamide CAS No. 138890-62-7

Brinzolamide

カタログ番号 B549342
CAS番号: 138890-62-7
分子量: 383.5 g/mol
InChIキー: HCRKCZRJWPKOAR-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . It is used to reduce intraocular pressure in patients with ocular hypertension or open-angle glaucoma . It is commercially formulated as a 1% ophthalmic suspension .


Synthesis Analysis

Brinzolamide can be synthesized from 3-acetyl-2,5-dichlorothiophene by chlorination and acetylation. The product is then reacted with sodium benzyl sulfide . Another method involves synthesizing brinzolamide(S)-isomer from 3-(2-bromoacetyl)-5-chloro-2-thiophenesulfonamide over five-step reactions of reduction cyclization, N-alkylation, sulfamation, amino protecting, and amination .


Molecular Structure Analysis

The molecular structure of Brinzolamide is characterized by a unique bilayer structure. The layers are linked by an N—H…O hydrogen bond involving a sulfonamide O atom as acceptor and the secondary amine H atom as donor .


Chemical Reactions Analysis

Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . Various analytical techniques such as UV spectroscopy, HPLC, LC-MS, and TLC densitometry can be used to analyze Brinzolamide .


Physical And Chemical Properties Analysis

Brinzolamide has a molecular weight of 383.5 g/mol . It is a white powder . The density of Brinzolamide is 1.5±0.1 g/cm^3 .

科学的研究の応用

Treatment of Glaucoma and Ocular Hypertension

Specific Scientific Field

Ophthalmology

Summary of the Application

Brinzolamide is a carbonic anhydrase inhibitor used as a second-line medication for treating ocular hypertension and primary open-angle glaucoma (POAG) . It lowers intraocular pressure (IOP), making it a therapeutic agent against glaucoma .

Methods of Application or Experimental Procedures

Brinzolamide is applied topically to the eye. The rationale for the development of topically active carbonic anhydrase inhibitors like Brinzolamide was to eliminate the systemic side effects seen with the oral route .

Results or Outcomes

Brinzolamide (1.0%) produced clinically relevant intraocular pressure reductions in substantial numbers of patients, with efficacy equaling that of dorzolamide (2.0%), and produced less ocular discomfort (burning and stinging) on application .

Sustained Drug Delivery

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Brinzolamide-loaded Poly Lactic-Co-Glycolic Acid (PLGA) nanoparticles have been developed for sustained drug delivery .

Methods of Application or Experimental Procedures

The nanoparticles were prepared by the oil-in-water (O/W) emulsion-solvent evaporation method . Particle size and zeta potential were determined by dynamic light scattering (DLS). The morphology of the nanoparticles was determined by scanning electron microscopy (SEM) .

Results or Outcomes

The particle size of the nanoparticle formulations ranged from 202.3 ± 2.9 nm to 483.1 ± 27.9 nm for blank nanoparticles, and 129.6 ± 1.5 nm to 350.9 ± 8.5 nm for drug-loaded nanoparticles . Drug loading and encapsulation efficiencies ranged from 7.42–15.84% and 38.93–74.18%, respectively .

In Situ Thermosensitive Gel for Ophthalmic Use

Summary of the Application

Brinzolamide was combined with an Amberlite IRP-69 ion exchange resin, and then an in situ thermosensitive gel was developed for ophthalmic use .

Methods of Application or Experimental Procedures

The in situ gel was developed by combining Brinzolamide with an Amberlite IRP-69 ion exchange resin .

Results or Outcomes

This is the first report to combine ion exchange with in situ gels in the treatment of patients with glaucoma .

Treatment of Macular Oedema

Summary of the Application

Brinzolamide is used in the treatment of macular oedema . Macular oedema is a condition where fluid and protein deposits collect on or under the macula of the eye, causing it to thicken and swell .

Methods of Application or Experimental Procedures

Brinzolamide is applied topically to the eye . The drug inhibits carbonic anhydrase, which is found in different retinal cells, thus revealing new intraocular targets .

Results or Outcomes

The therapeutic potential of Brinzolamide in the treatment of macular oedema is currently being evaluated .

Combination Therapy for Glaucoma and Ocular Hypertension

Summary of the Application

Brinzolamide can be combined with other intraocular pressure (IOP) lowering drugs for glaucoma and ocular hypertension (OHT) .

Methods of Application or Experimental Procedures

Brinzolamide is used as an add-on to prostaglandin analogues (PGAs) or β-blocker in treating patients with glaucoma or OHT who fail to adequately control IOP .

Results or Outcomes

Brinzolamide produced absolute reductions of IOP as an adjunctive therapy for patients with glaucoma or OHT . Brinzolamide and timolol were not significantly different in lowering IOP as add-on to PGAs .

Combination Therapy with Brimonidine

Summary of the Application

Brinzolamide is combined with Brimonidine for the treatment of glaucoma .

Methods of Application or Experimental Procedures

Brinzolamide/Brimonidine is administered topically to the eye .

Results or Outcomes

In phase III randomized trials, both three-times-daily and twice-daily administration of brinzolamide/brimonidine provided significantly greater IOP-lowering efficacy over 3–6 months than either of its individual components alone .

Treatment of Retinitis Pigmentosa

Summary of the Application

Brinzolamide has been studied for its potential use in the treatment of retinitis pigmentosa, a group of rare, genetic disorders that involve a breakdown and loss of cells in the retina .

Results or Outcomes

The therapeutic potential of Brinzolamide in the treatment of retinitis pigmentosa is currently being evaluated .

Combination Therapy with Prostaglandin Analogues or β-Blocker

Summary of the Application

Brinzolamide can be combined with other intraocular pressure (IOP) lowering drugs such as prostaglandin analogues (PGAs) or β-blocker for glaucoma and ocular hypertension (OHT) .

Methods of Application or Experimental Procedures

Brinzolamide is used as an add-on to PGAs or β-blocker in treating patients with glaucoma or OHT who fail to adequately control IOP .

Safety And Hazards

Brinzolamide should be used with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKCZRJWPKOAR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045531
Record name Brinzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.13e-01 g/L
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Brinzolamide is a highly specific inhibitor of CA-II, which is the main CA isoenzyme involved in the secretion of aqueous humor. Inhibition of CA in the ciliary process of the eye slows the formation of bicarbonate, and reduces sodium and fluid transport. This results in a reduction in the rate of aqueous humor secretion and the intraocular pressure. Brinzolamide is absorbed systemically following topical ocular administration. Since it has a high affinity for CA-II, brinzolamide binds extensively to red blood cells, where CA-II is primarily found. As sufficient CA-II activity remains, adverse effects resulting from the systemic inhibition of CA by brinzolamide are not observed. The metabolite N-desethyl brinzolamide is also formed. This metabolite binds to CA and accumulates in red blood cells as well. In the presence of brinzolamide, the metabolite binds mainly to carbonic anhydrase I (CA-I).
Record name Brinzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Brinzolamide

CAS RN

138890-62-7
Record name Brinzolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138890-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brinzolamide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138890627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brinzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brinzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRINZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9451Z89515
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 °C
Record name Brinzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brinzolamide
Reactant of Route 2
Brinzolamide
Reactant of Route 3
Brinzolamide
Reactant of Route 4
Brinzolamide
Reactant of Route 5
Brinzolamide
Reactant of Route 6
Brinzolamide

Citations

For This Compound
7,630
Citations
L DeSantis - Survey of ophthalmology, 2000 - Elsevier
… twice-daily brinzolamide provides as significant an IOP reduction as three-times-daily brinzolamide or dorzolamide in a relatively high percentage of patients. Brinzolamide has been …
Number of citations: 137 www.sciencedirect.com
M Iester - Expert Opinion on Pharmacotherapy, 2008 - Taylor & Francis
… Brinzolamide ophthalmic suspension 1% is a topical carbonic anhydrase inhibitor that is … after 18 months of brinzolamide 1% treatment. In clinical trials, brinzolamide 1% has been …
Number of citations: 21 www.tandfonline.com
LH Silver, Brinzolamide Comfort Study Group - Survey of ophthalmology, 2000 - Elsevier
… with brinzolamide 1.0%. The most frequent ocular adverse event reported in the brinzolamide … Overall, adverse events associated with brinzolamide 1.0% and dorzolamide 2.0% were …
Number of citations: 101 www.sciencedirect.com
MA Pinard, CD Boone, BD Rife, CT Supuran… - Bioorganic & Medicinal …, 2013 - Elsevier
… interactions of the widely used CA inhibitory drugs brinzolamide (marketed as Azopt®) and … Also the inhibition of CA II and CA IX and molecular docking reveal brinzolamide to be a …
Number of citations: 108 www.sciencedirect.com
CJ Ingram, RF Brubaker - American journal of ophthalmology, 1999 - Elsevier
… CONCLUSIONS: Our data support the idea that brinzolamide is at least as efficacious as … brinzolamide should expect similar ocular hypotensive responses from brinzolamide and …
Number of citations: 76 www.sciencedirect.com
LH Silver, TBPTS Group - American journal of ophthalmology, 1998 - Elsevier
… in up to 75.7% of patients taking brinzolamide twice daily and in up to 80.1% taking brinzolamide three times daily. Treatment with brinzolamide 1.0% was safe, comfortable, and well …
Number of citations: 221 www.sciencedirect.com
SA Gandolfi, J Lim, AC Sanseau, JC Parra Restrepo… - Advances in …, 2014 - Springer
… The aim of this study was to evaluate the safety and efficacy of fixed-combination brinzolamide 1%/brimonidine 0.2% (BBFC) versus concomitant administration of brinzolamide 1% plus …
Number of citations: 60 link.springer.com
T Aung, G Laganovska, TJH Paredes, JD Branch… - Ophthalmology, 2014 - Elsevier
… lower with brinzolamide than with BBFC and brimonidine, whereas blurred vision and ocular discomfort were slightly more common with BBFC than with brinzolamide or brimonidine. …
Number of citations: 69 www.sciencedirect.com
…, Brinzolamide Primary Therapy Study Group - Survey of …, 2000 - Elsevier
… reported in this study with brinzolamide 1.0% bid than with either brinzolamide 1.0% tid or … medical therapy on a long-term basis, brinzolamide, which produces little or no ocular burning …
Number of citations: 100 www.sciencedirect.com
G Katz, H DuBiner, J Samples, S Vold… - JAMA …, 2013 - jamanetwork.com
Importance This study evaluates the contribution of the individual components of an investigational non–β-antagonist fixed combination of brinzolamide, 1%, and brimonidine, 0.2%. …
Number of citations: 62 jamanetwork.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。